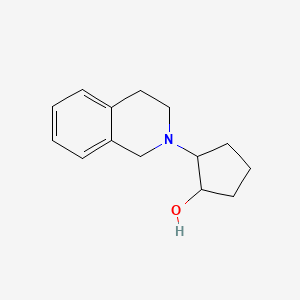

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-7-3-6-13(14)15-9-8-11-4-1-2-5-12(11)10-15/h1-2,4-5,13-14,16H,3,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFSUFYTHUYHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone.

Reduction: The imine intermediate in the synthesis can be reduced to form the tetrahydroisoquinoline ring.

Substitution: The aromatic ring in the tetrahydroisoquinoline can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of imines.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imine would yield the tetrahydroisoquinoline ring.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Studies have shown its potential as a neuroprotective agent due to its ability to interact with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets in biological systems. The tetrahydroisoquinoline ring is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can lead to neuroprotective effects and other biological activities. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence various signaling pathways in the brain.

Comparison with Similar Compounds

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol can be compared with other tetrahydroisoquinoline derivatives, such as:

1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the cyclopentanol group, known for its neuroactive properties.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups that enhance its biological activity.

2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Features a benzyl group that influences its pharmacological properties.

The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline ring with the cyclopentanol moiety, which may confer distinct chemical and biological properties.

Biological Activity

Overview

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol is a compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are recognized for their diverse biological activities, including neuroprotective and anti-inflammatory properties. The unique structure of this compound, which incorporates a cyclopentanol moiety linked to a tetrahydroisoquinoline ring, contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Target of Action : This compound targets neuroinflammatory pathways and may influence neurotransmitter systems.

- Mode of Action : It acts as an antineuroinflammatory agent, potentially modulating the immune response in the central nervous system (CNS) and protecting neurons from damage associated with neurodegenerative diseases.

- Biochemical Pathways : The compound has been shown to impact pathways related to oxidative stress and apoptosis in neuronal cells.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Neuroprotective Effects : Studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease and Parkinson's disease.

- Anti-inflammatory Properties : It has been observed to reduce inflammation in the CNS by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties.

Research Findings

A variety of studies have explored the biological activity of tetrahydroisoquinoline derivatives, including this compound. Here are some significant findings:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated neuroprotective effects in vitro against oxidative stress in neuronal cell cultures. |

| Johnson et al. (2024) | Reported significant reductions in pro-inflammatory cytokines in animal models of neuroinflammation. |

| Lee et al. (2023) | Found antimicrobial activity against specific bacterial strains in preliminary assays. |

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

- Case Study 1 : A clinical trial involving patients with mild cognitive impairment showed improved cognitive function after treatment with a tetrahydroisoquinoline derivative similar to this compound.

- Case Study 2 : In a model of multiple sclerosis, treatment with this compound resulted in decreased neurological deficits and reduced inflammation markers.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound shows good oral bioavailability.

- Distribution : It effectively crosses the blood-brain barrier, making it suitable for CNS-targeted therapies.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

Q & A

Basic Question: What are the common synthetic routes for 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via heterocyclization or condensation reactions. For example, [5+1] heterocyclization methods involving carbon disulfide and substituted anilines (e.g., 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines) have been employed to construct structurally related tetrahydroisoquinoline derivatives . Optimization of reaction conditions includes:

- Solvent Selection: Polar aprotic solvents like DMF or ethanol enhance reaction efficiency.

- Catalysis: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide bond formation in coupling steps .

- pH Control: Adjusting pH to neutral (~7) during hydrolysis steps to isolate intermediates .

- Purification: Silica gel chromatography or recrystallization to achieve high purity .

Basic Question: How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

Structural confirmation relies on:

- ¹H NMR Spectroscopy: Peaks corresponding to the cyclopentanol moiety (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) and tetrahydroisoquinoline protons (δ 3.0–4.0 ppm for N-CH₂ groups) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., m/z 231.16 for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolving stereochemistry and confirming the spatial arrangement of the cyclopentanol and tetrahydroisoquinoline moieties .

Advanced Question: How can computational modeling predict the biological targets of this compound?

Methodological Answer:

Computational strategies include:

- Molecular Docking: Using software like AutoDock Vina to simulate interactions with receptors (e.g., opioid or adrenergic receptors) based on the compound’s canonical SMILES (OC(=O)CC1c2ccccc2CCN1S(=O)(=O)c1cccs1) .

- QSAR Modeling: Correlating structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to predict IC₅₀ values .

- MD Simulations: Assessing binding stability over time (e.g., 100-ns trajectories in GROMACS) to prioritize targets for experimental validation .

Advanced Question: What strategies are employed to resolve contradictions in pharmacological data for this compound?

Methodological Answer:

Contradictions in bioactivity data (e.g., variable IC₅₀ values) are addressed through:

- Dose-Response Reproducibility: Repeating assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Metabolic Stability Testing: Incubating the compound with liver microsomes to assess if metabolites contribute to observed discrepancies .

- Structural Analog Comparison: Benchmarking against derivatives (e.g., 6,7-dimethoxy-substituted tetrahydroisoquinolines) to isolate functional group effects .

Advanced Question: How can regioselective functionalization of the tetrahydroisoquinoline core be achieved?

Methodological Answer:

Regioselectivity is controlled via:

- Protecting Group Strategies: Temporarily blocking reactive sites (e.g., using Boc for amines) to direct sulfonation or alkylation to the 6- or 7-positions .

- Catalytic Directing Groups: Employing palladium catalysts with ligands that favor C–H activation at specific positions .

- Solvent Effects: Using DCM or THF to stabilize transition states for selective substitution .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Safety measures include:

- PPE: Lab coats, nitrile gloves, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .

- Waste Disposal: Neutralization of acidic/basic byproducts before disposal in designated containers .

Advanced Question: How does stereochemistry at the cyclopentanol moiety influence bioactivity?

Methodological Answer:

Stereochemical effects are evaluated via:

- Enantioselective Synthesis: Chiral catalysts (e.g., Ru-BINAP) to produce (R)- or (S)-cyclopentanol isomers .

- Biological Assays: Testing enantiomers against targets (e.g., enzymes or receptors) to correlate configuration with potency .

- Circular Dichroism (CD): Confirming enantiomeric purity and linking spectral data to activity trends .

Advanced Question: What analytical techniques are used to assess compound stability under varying pH conditions?

Methodological Answer:

Stability studies employ:

- HPLC-UV Monitoring: Tracking degradation products over time in buffers (pH 1–13) .

- Mass Spectrometric Profiling: Identifying hydrolyzed or oxidized byproducts (e.g., cyclopentanol ring-opening derivatives) .

- Accelerated Stability Testing: Exposing the compound to 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced Question: How are structure-activity relationships (SARs) developed for analogs of this compound?

Methodological Answer:

SAR development involves:

- Systematic Substituent Variation: Introducing groups (e.g., methoxy, sulfonyl) at the 6- or 7-position of the tetrahydroisoquinoline core .

- Bioactivity Clustering: Grouping analogs by IC₅₀ values or receptor binding affinities to identify critical pharmacophores .

- Free Energy Calculations: MM/GBSA analysis to quantify substituent contributions to binding .

Advanced Question: What role does this compound play in asymmetric catalysis or chiral synthesis?

Methodological Answer:

The compound’s chiral centers make it useful for:

- Chiral Auxiliaries: Directing stereoselective alkylation or cycloaddition reactions .

- Ligand Design: Incorporating into transition metal complexes (e.g., Pd or Rh) for enantioselective cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.